molecular formula C12H13N3O4S B2510669 methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate CAS No. 1319147-46-0

methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2510669
CAS No.: 1319147-46-0
M. Wt: 295.31
InChI Key: OYIJOITWUHAWIO-UHFFFAOYSA-N
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Description

Methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrazole ring, a carboxylate group, and a sulfonamide group attached to a tolyl moiety. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Scientific Research Applications

Methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Carboxylate Group: The carboxylate group is introduced by esterification of the pyrazole ring with methanol in the presence of a strong acid catalyst.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the pyrazole ester with m-tolylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted sulfonamides.

Mechanism of Action

The mechanism of action of methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate
  • Methyl 5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate
  • Methyl 5-(N-(o-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group on the tolyl moiety can affect the compound’s ability to interact with molecular targets, potentially leading to differences in potency and selectivity compared to its isomers.

Properties

IUPAC Name

methyl 5-[(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-8-4-3-5-9(6-8)15-20(17,18)11-10(7-13-14-11)12(16)19-2/h3-7,15H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIJOITWUHAWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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